molecular formula C21H18ClN3O3 B2844013 13-chloro-5-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2035023-34-6

13-chloro-5-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2844013
CAS No.: 2035023-34-6
M. Wt: 395.84
InChI Key: VJRZQTZUMHDTTQ-RMKNXTFCSA-N
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Description

(E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted acrylate moiety and a dihydropyrido[1,2-a:4’,3’-d]pyrimidinone core, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. The starting materials often include 2-methoxybenzaldehyde and chloroacetyl chloride, which undergo a series of condensation and cyclization reactions under controlled conditions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, particularly those involving pathways that the compound can modulate.

Industry

In industrial applications, (E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acrylate derivatives and dihydropyrido[1,2-a:4’,3’-d]pyrimidinones. These compounds share structural features with (E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one but may differ in their substituents and overall reactivity.

Uniqueness

The uniqueness of (E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one lies in its specific combination of functional groups and structural motifs

Properties

IUPAC Name

13-chloro-5-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-28-18-5-3-2-4-14(18)6-9-20(26)24-11-10-17-16(13-24)21(27)25-12-15(22)7-8-19(25)23-17/h2-9,12H,10-11,13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRZQTZUMHDTTQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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